9-[4-(4-methoxyphenyl)-2-thienyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
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Overview
Description
The compound 9-[4-(4-methoxyphenyl)-2-thienyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a complex organic molecule with a unique structure. It is characterized by the presence of a methoxyphenyl group, a thienyl group, and a hexahydroacridinedione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(4-methoxyphenyl)-2-thienyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxyphenylglyoxal with Meldrum’s acid and a suitable thienyl derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile (MeCN) and may require acidic or basic catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
The compound 9-[4-(4-methoxyphenyl)-2-thienyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups in the hexahydroacridinedione core can be reduced to alcohols.
Substitution: The thienyl and methoxyphenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group yields quinones, while reduction of the carbonyl groups results in alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the methoxyphenyl and thienyl groups contributes to its bioactivity .
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. Studies have shown that they may act as inhibitors of specific enzymes or receptors, making them candidates for drug development .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 9-[4-(4-methoxyphenyl)-2-thienyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione involves its interaction with specific molecular targets. The methoxyphenyl and thienyl groups can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The hexahydroacridinedione core may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- 10-(4-Chlorophenyl)-9-(4-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7-tetrahydroacridine-1,8(2H,5H,9H,10H)-dione
- 9-(2,3-Dimethoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
- 9-(4-Hydroxy-3-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
Uniqueness
The uniqueness of 9-[4-(4-methoxyphenyl)-2-thienyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione lies in its specific combination of functional groups. The presence of both methoxyphenyl and thienyl groups, along with the hexahydroacridinedione core, provides a distinct set of chemical and biological properties that are not found in other similar compounds .
Biological Activity
The compound 9-[4-(4-methoxyphenyl)-2-thienyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure incorporates an acridine core fused with various substituents that may influence its biological activity. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C28H31NO3S and a molecular weight of approximately 461.6 g/mol. The structure features:
- Acridine ring system : Known for diverse biological activities.
- Methoxy-substituted phenyl group : Potentially enhances lipophilicity and biological interactions.
- Thienyl group : Contributes to the compound's reactivity and interaction profiles.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The compound may induce apoptosis through the mitochondrial pathway and inhibit key signaling pathways involved in cell survival.
Antimicrobial Activity
The compound also demonstrates antimicrobial effects against several pathogens. Studies have reported:
- Bacterial Strains : Effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
- Fungal Strains : Exhibits antifungal activity against Candida species.
These properties suggest its potential as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, the compound has shown anti-inflammatory properties . Experimental models have demonstrated:
- Reduction of Inflammatory Markers : Decreased levels of TNF-alpha and IL-6 in treated cells.
- Mechanisms : The inhibition of NF-kB signaling pathways may contribute to its anti-inflammatory effects.
Study 1: Anticancer Efficacy
A study published in ResearchGate explored the anticancer efficacy of the compound on MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptotic cells in treated groups compared to controls .
Study 2: Antimicrobial Testing
In a comparative study on antimicrobial activity published in PMC, the compound was tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics for certain strains .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound's biological activity, a comparison with structurally similar compounds is beneficial.
Compound Name | Structure Features | Unique Aspects |
---|---|---|
9-(4-hydroxyphenyl)-3,3-dimethyl-acridine | Hydroxy group instead of methoxy | Different biological activity due to hydroxyl substitution |
9-(4-chlorophenyl)-3,3-dimethyl-acridine | Chlorine substituent | May exhibit different reactivity patterns |
9-(3-methoxyphenyl)-3,3-dimethyl-acridine | Dimethyl substitution | Variations in lipophilicity and biological activity |
This table illustrates how slight modifications can lead to significant changes in biological activity.
Properties
CAS No. |
853313-23-2 |
---|---|
Molecular Formula |
C28H31NO3S |
Molecular Weight |
461.6 g/mol |
IUPAC Name |
9-[4-(4-methoxyphenyl)thiophen-2-yl]-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione |
InChI |
InChI=1S/C28H31NO3S/c1-27(2)11-19-24(21(30)13-27)26(25-20(29-19)12-28(3,4)14-22(25)31)23-10-17(15-33-23)16-6-8-18(32-5)9-7-16/h6-10,15,26,29H,11-14H2,1-5H3 |
InChI Key |
NRWWWTNPUSXHDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=CS4)C5=CC=C(C=C5)OC)C(=O)C1)C |
Origin of Product |
United States |
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